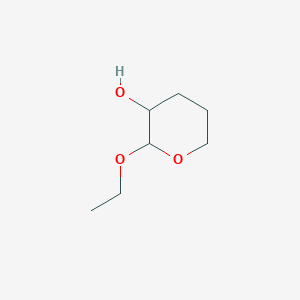

2-Ethoxytetrahydro-2H-pyran-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

52939-73-8 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

2-ethoxyoxan-3-ol |

InChI |

InChI=1S/C7H14O3/c1-2-9-7-6(8)4-3-5-10-7/h6-8H,2-5H2,1H3 |

InChI Key |

ZFYFFMGCWSWSDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1C(CCCO1)O |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 2 Ethoxytetrahydro 2h Pyran 3 Ol and Analogous Systems

Reactions Involving the Hydroxyl Functionality

The hydroxyl group (–OH) at the C-3 position is a primary site for various chemical transformations. msu.edu Its reactivity is comparable to that of typical secondary alcohols.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. For instance, reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters. Similarly, etherification can be achieved using alkyl halides under basic conditions, such as in the Williamson ether synthesis. msu.edu

Oxidation: Oxidation of the 3-hydroxyl group can lead to the formation of the corresponding ketone, 2-ethoxytetrahydro-2H-pyran-3-one. The choice of oxidizing agent is crucial to avoid side reactions involving the acetal (B89532) functionality. Mild reagents are generally preferred.

Role in Directing Ring-Opening: The position of the hydroxyl group can influence the regioselectivity of ring-opening reactions, particularly in biosynthetic pathways where enzymatic control dictates the outcome. rsc.org

A study on the antioxidant properties of a related system, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), highlighted the importance of the hydroxyl group at the olefinic position for its radical scavenging activity. nih.gov This suggests that the hydroxyl group in 2-ethoxytetrahydro-2H-pyran-3-ol could also play a role in its electronic properties and reactivity in certain contexts. nih.gov

Transformations of the Ether Linkage (e.g., Transacetalization)

The 2-ethoxy group forms a cyclic hemiacetal ether, commonly referred to as an acetal in this context. This functionality is susceptible to acid-catalyzed cleavage and transacetalization.

Transacetalization: In the presence of an acid catalyst and another alcohol, the ethoxy group can be exchanged. For example, Fe(ClO4)3 has been shown to be an effective catalyst for the transacetalization of 2-alkoxytetrahydrofurans with various alcohols, a reaction that is analogous to what would be expected for this compound. lookchem.com This process allows for the introduction of different alkoxy groups at the anomeric C-2 position.

Table 1: Examples of Transacetalization Reactions in Related Systems

| Starting Material | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-Alkoxy-4-benzylidenetetrahydrofurans | Alcohols | Fe(ClO4)3 | Transacetalized 2-alkoxytetrahydrofurans | lookchem.com |

| 2-Alkoxy-3,4-dihydropyrans | Thiols/Thiophenols | LiBr | Ring-opening monotransthioacetalization product | cas.cn |

Hydrolysis: Acid-catalyzed hydrolysis of the acetal will lead to the ring-opening and formation of the corresponding δ-hydroxy aldehyde. This is a common deprotection strategy for THP-protected alcohols. wikipedia.org

Derivatization of the Tetrahydropyran (B127337) Core

The tetrahydropyran ring itself, while generally stable, can be functionalized through various synthetic strategies. Many of these methods involve the formation of the ring with the desired substituents already in place. nih.govrsc.org However, post-synthesis modifications are also possible.

Methodologies for constructing the tetrahydropyran ring are diverse and include:

Prins cyclization ntu.edu.sg

Hetero-Diels-Alder reactions ntu.edu.sg

Intramolecular oxa-Michael additions whiterose.ac.uk

Ring-closing metathesis nih.gov

These strategies often generate substituted tetrahydropyrans that can be analogous to this compound. nih.gov

Ring-Opening and Rearrangement Processes

The tetrahydropyran ring can undergo ring-opening reactions under specific conditions.

Acid-Catalyzed Ring-Opening: As mentioned, acidic conditions can lead to the cleavage of the acetal, resulting in the formation of an open-chain hydroxy aldehyde. wikipedia.org

Nucleophilic Ring-Opening: Strong nucleophiles can attack the carbon atoms of the ring, particularly if they are activated. For example, the ring-opening of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols has been demonstrated. cas.cnnih.gov While this compound is saturated, analogous reactions on activated derivatives are conceivable. Epoxide ring-opening is a common strategy for forming tetrahydropyran rings and highlights the susceptibility of cyclic ethers to nucleophilic attack. nih.govnih.gov

Rearrangement Reactions: Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. wiley-vch.de In the context of tetrahydropyran systems, rearrangements can be initiated by the formation of carbocation intermediates, for example, during acid-catalyzed reactions. wiley-vch.de A notable example in a related system is the rearrangement of tetrahydrofurfuryl alcohol to 2-hydroxytetrahydropyran. researchgate.net

Stability and Interconversion with Open-Chain Isomers

This compound exists in equilibrium with its open-chain isomer, an alkoxy-substituted hydroxy aldehyde. This is a form of ring-chain tautomerism, similar to that observed in monosaccharides. masterorganicchemistry.comlibretexts.org

Equilibrium Position: In solution, cyclic hemiacetals are often the dominant form, especially when a five- or six-membered ring can be formed. masterorganicchemistry.comlibretexts.org For 2-hydroxytetrahydropyran, the cyclic form is in equilibrium with 5-hydroxyvaleraldehyde. nist.gov The stability of the cyclic form is influenced by steric and electronic factors. mdpi.com For D-glucose, the pyranose (six-membered ring) forms are significantly favored over the open-chain form at equilibrium. libretexts.org

Factors Influencing Stability: The stability of the 2H-pyran ring, a related unsaturated system, is known to be influenced by substituents that can destabilize the corresponding open-chain dienone form. mdpi.com While this compound is saturated, the general principles of ring-chain tautomerism suggest that the equilibrium can be influenced by solvent, temperature, and the nature of substituents on the ring.

Applications of 2 Ethoxytetrahydro 2h Pyran 3 Ol As a Versatile Synthetic Intermediate

Strategic Building Block in Complex Molecule Synthesis

The strategic importance of 2-ethoxytetrahydro-2H-pyran-3-ol and its derivatives lies in their ability to serve as chiral synthons for the assembly of intricate molecular architectures. The pyran ring is a common motif in a vast array of biologically active natural products, and this compound provides a readily accessible starting point for their synthesis.

The pyran scaffold is a recurring structural element in numerous natural products, many of which exhibit significant biological activities. nih.govorientjchem.org The total synthesis of these complex molecules often relies on the use of pre-functionalized pyran-based building blocks to install the required stereochemistry and functionality.

Palmerolide A: This marine-derived macrolide has garnered significant attention due to its potent and selective antitumor properties. nih.govfrontiersin.org The synthesis of Palmerolide A and its analogues has been a subject of intense research, with several strategies employing pyran derivatives to construct key fragments of the molecule. researchgate.netorganic-chemistry.org Retrosynthetic analyses often disconnect the complex macrolide into smaller, more manageable subunits, where a chiral pyran unit can serve as a crucial starting material for one of the fragments. frontiersin.orgorganic-chemistry.org

Salvinorin A: As a potent and selective kappa-opioid receptor (KOR) agonist, Salvinorin A holds promise for the development of novel analgesics and treatments for other neurological disorders. pitt.edunih.gov The total synthesis of Salvinorin A is a formidable challenge due to its intricate polycyclic structure and multiple stereocenters. pitt.edunih.gov Various synthetic routes have been developed, some of which could conceptually utilize intermediates derived from functionalized pyrans to establish the trans-decalin core of the molecule. nih.govacs.org The strategic use of such building blocks can simplify the synthetic pathway and allow for the generation of analogues for structure-activity relationship studies. nih.govacs.org

Other Natural Products: Beyond these prominent examples, a vast number of other natural products feature pyran motifs. nih.govresearchgate.net These include various fungal metabolites, quinones, and isochromanones. nih.gov The development of synthetic methodologies utilizing chiral pyran intermediates, such as those derivable from this compound, is crucial for accessing these compounds and exploring their therapeutic potential. nih.gov

The pyran ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of compounds with diverse pharmacological activities. orientjchem.orgtandfonline.comnih.gov Derivatives of this compound can serve as precursors to a variety of pharmacologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. tandfonline.comnih.govmdpi.com

The synthesis of functionalized 4H-pyran scaffolds, for instance, has gained significant attention due to their prevalence in pharmacologically relevant molecules. nih.gov These scaffolds can be incorporated into DNA-encoded chemical libraries, enabling the rapid screening of large numbers of compounds for biological activity. nih.gov The asymmetric enzymatic reduction of related pyranones to produce chiral hydroxyketals highlights the importance of these structures as precursors for pharmaceutical intermediates. researchgate.net For example, (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol is a key chiral precursor for a chemokine receptor inhibitor. researchgate.net

Table 1: Examples of Pharmacological Activities of Pyran-Containing Compounds

| Pharmacological Activity | Example Compound Class | Reference |

|---|---|---|

| Antitumor | Palmerolide A | nih.gov |

| Analgesic (KOR Agonist) | Salvinorin A | pitt.edu |

| Antimicrobial | 4H-anthra[1,2-b]pyran derivatives | nih.gov |

| Anti-inflammatory | Tetrahydronaphthalene-cored compounds | mdpi.com |

| Anticancer | Pyrano[2,3-d]pyrimidinones | tandfonline.com |

Role in the Construction of Advanced Organic Scaffolds

The pyran ring system serves as a versatile scaffold for the construction of more complex and diverse molecular architectures. researchgate.netrsc.org Pyran-2-one derivatives, for example, are powerful building blocks for the synthesis of a wide range of heterocyclic compounds. researchgate.net They can undergo various transformations, including ring-opening and rearrangement reactions with different nucleophiles, to yield a variety of heterocyclic systems. researchgate.net

The development of methods for the asymmetric synthesis of bicyclic pyran scaffolds further expands the utility of these intermediates. rsc.org These rigid and three-dimensional structures are of great interest in drug discovery as they can present functional groups in well-defined spatial orientations, leading to improved binding affinity and selectivity for biological targets. The ability to create complex scaffolds from relatively simple pyran precursors is a testament to their synthetic versatility.

Development of New Chemical Reagents and Catalysts from Pyran Derivatives

The inherent reactivity and structural features of pyran derivatives have also led to their exploration in the development of new chemical reagents and catalysts. nih.govbohrium.commjbas.com While this compound itself is primarily a building block, its derivatives can be functionalized to create molecules with catalytic activity.

For instance, the development of sustainable and reusable catalysts is a major focus in green chemistry. nih.govbohrium.commjbas.com Heterogeneous catalysts based on pyran-containing structures or those used in the synthesis of pyran derivatives are being actively investigated. bohrium.comencyclopedia.pub These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling, making chemical processes more environmentally friendly and cost-effective. mjbas.com The synthesis of pyran derivatives is often achieved using various catalysts, and in turn, the pyran scaffold can be incorporated into the design of new catalytic systems. tandfonline.combohrium.comresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 2 Ethoxytetrahydro 2h Pyran 3 Ol and Tetrahydropyran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of 2-Ethoxytetrahydro-2H-pyran-3-ol. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework and the relative orientation of substituents on the tetrahydropyran (B127337) ring.

In the ¹H NMR spectrum, the proton at the anomeric C2 position, being adjacent to two oxygen atoms, is expected to appear as a distinct signal, the chemical shift of which is influenced by the stereochemistry at this center. The protons of the ethoxy group would present as a characteristic quartet and triplet pattern. The proton attached to the carbon bearing the hydroxyl group (C3) and the remaining methylene (B1212753) protons on the pyran ring would exhibit complex splitting patterns due to geminal and vicinal coupling.

The stereochemical arrangement of the substituents can be deduced from the coupling constants (J values) between adjacent protons. For instance, a large J value between the protons at C2 and C3 would suggest a trans-diaxial relationship, while a smaller J value would be indicative of a cis or an axial-equatorial arrangement. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within the spin systems of the molecule.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbon atoms in the tetrahydropyran ring, particularly C2, C3, and C6, are diagnostic for the substitution pattern and stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for Tetrahydropyran-3-ol Derivatives

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H2 | 4.5 - 5.0 (anomeric proton) | 95 - 105 (anomeric carbon) |

| H3 | 3.5 - 4.0 | 65 - 75 |

| H4, H5 | 1.5 - 2.0 | 20 - 35 |

| H6 | 3.4 - 3.9 | 60 - 70 |

| OCH₂CH₃ | 3.4 - 3.8 (quartet) | 60 - 65 |

| OCH₂CH₃ | 1.1 - 1.3 (triplet) | 14 - 16 |

Note: The data presented are typical ranges for tetrahydropyran-3-ol derivatives and may vary for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺), whose mass-to-charge ratio (m/z) would confirm the molecular weight of the compound.

Key fragmentation pathways for tetrahydropyran derivatives often involve the cleavage of the C-O bonds within the ring and the loss of substituents. For this compound, characteristic fragments would likely result from:

Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

Cleavage of the tetrahydropyran ring, leading to the formation of stable oxonium ions.

Loss of a water molecule (H₂O) from the molecular ion, driven by the presence of the hydroxyl group.

Alpha-cleavage adjacent to the ring oxygen or the hydroxyl group.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Origin |

| M⁺ - 29 | [M - CH₂CH₃]⁺ | Loss of ethyl radical |

| M⁺ - 45 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| M⁺ - 18 | [M - H₂O]⁺ | Loss of water |

| 85 | [C₅H₉O]⁺ | Ring fragmentation |

| 45 | [CH₃CH₂O]⁺ | Ethoxy cation |

Note: This table represents a prediction of possible fragmentation patterns.

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography, TLC)

Chromatographic techniques are essential for the purification and assessment of the purity of this compound. Thin-layer chromatography (TLC) is commonly used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. The polarity of the compound, influenced by the hydroxyl and ethoxy groups, dictates its mobility on the TLC plate. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or diethyl ether) is typically used as the mobile phase.

For the preparative separation of this compound from reaction mixtures, column chromatography is the method of choice. Silica gel is a common stationary phase for this purpose. The selection of the eluent system is critical for achieving good separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective in separating the desired product from starting materials and byproducts. The fractions collected from the column are then analyzed by TLC to identify and combine the pure fractions of the target compound.

Table 3: General Chromatographic Conditions for Tetrahydropyran Derivatives

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Visualization (TLC) |

| Thin-Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm), potassium permanganate (B83412) stain, or iodine vapor |

| Column Chromatography | Silica gel (60-120 or 230-400 mesh) | Gradient of Hexane/Ethyl Acetate | TLC analysis of collected fractions |

Advanced Diffraction Methods for Solid-State Structure

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method provides precise information about bond lengths, bond angles, and the conformation of the molecule, including the stereochemical relationships between substituents.

For a definitive solid-state structural analysis of this compound, single-crystal X-ray diffraction would be required. This would involve growing a suitable single crystal of the compound and analyzing its diffraction pattern when irradiated with X-rays. The resulting electron density map allows for the precise placement of each atom in the crystal lattice.

While the crystal structure of this compound has not been reported in the literature, X-ray diffraction studies on other substituted tetrahydropyran derivatives have provided valuable insights into their conformational preferences. These studies often reveal that the tetrahydropyran ring adopts a chair conformation, with bulky substituents preferentially occupying equatorial positions to minimize steric strain. The analysis of hydrogen bonding interactions involving the hydroxyl group would also be a key feature of such a study.

Computational and Mechanistic Investigations of Tetrahydropyran Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and reactivity of organic molecules. For derivatives of tetrahydropyran (B127337), including 2-Ethoxytetrahydro-2H-pyran-3-ol, DFT can be employed to elucidate a variety of electronic properties that govern their chemical behavior.

Detailed research findings indicate that DFT calculations are instrumental in determining the distribution of electron density within the molecule. This is crucial for identifying nucleophilic and electrophilic sites, thereby predicting how the molecule will interact with other reagents. For instance, the oxygen atoms of the ethoxy and hydroxyl groups, as well as the ring oxygen, are expected to be regions of high electron density, making them potential sites for protonation or coordination to Lewis acids. Conversely, the carbon atoms bonded to these oxygens will exhibit some degree of positive charge, rendering them susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory, when combined with DFT, provides a framework for understanding and predicting the outcomes of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. For a molecule like this compound, the HOMO is likely to be localized on the oxygen atoms, indicating their role as electron donors in reactions. The LUMO, on the other hand, would be associated with antibonding orbitals, often involving the C-O bonds, indicating where the molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

While specific DFT data for this compound is not abundant in the literature, studies on analogous systems provide valuable benchmarks. For example, DFT calculations on similar substituted tetrahydropyrans have been used to predict their reactivity in various chemical transformations.

Table 1: Predicted Electronic Properties of a Model Tetrahydropyran System using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Correlates with the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The data in this table is representative of a model tetrahydropyran system and is intended to illustrate the types of properties that can be calculated using DFT. Actual values for this compound would require specific calculations.

Molecular Modeling and Dynamics Simulations for Conformational Studies and Intermolecular Interactions

The three-dimensional structure of this compound is not static; the tetrahydropyran ring can adopt several conformations, with the chair form being the most stable. The substituents on the ring, in this case, the ethoxy and hydroxyl groups, can exist in either axial or equatorial positions, leading to different diastereomers and conformers. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the conformational landscape of such molecules and to understand the nature of their intermolecular interactions. acs.org

Conformational analysis of substituted tetrahydropyrans is crucial as the spatial arrangement of the functional groups can significantly impact the molecule's physical properties and biological activity. For this compound, the relative stability of the different chair conformations will be determined by a balance of steric and stereoelectronic effects. For instance, the anomeric effect, a stereoelectronic phenomenon, may favor an axial orientation for the ethoxy group at the C-2 position. This effect involves the donation of electron density from the lone pair of the ring oxygen into the antibonding orbital of the C-O bond of the substituent.

Molecular mechanics force fields, such as MM3, are often used for initial conformational searches to identify low-energy structures. rsc.org These can then be further refined using higher-level quantum chemical methods. MD simulations provide a dynamic picture of the molecule's behavior over time, allowing for the exploration of conformational changes and the study of how the molecule interacts with its environment, such as solvent molecules or a biological receptor. These simulations can reveal the preferred hydrogen bonding networks and other non-covalent interactions that are critical for understanding the molecule's behavior in solution or in a biological context.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states. For the synthesis and reactions of this compound, understanding the reaction pathways at a molecular level is essential for optimizing reaction conditions and controlling product selectivity.

A common method for synthesizing tetrahydropyran rings is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. Computational studies of the Prins cyclization have provided deep insights into its mechanism. nih.govbeilstein-journals.org DFT calculations can be used to map out the potential energy surface of the reaction, identifying the intermediates and, most importantly, the transition states that connect them. The geometry and energy of the transition state are critical for determining the rate and stereochemical outcome of the reaction.

For example, in the synthesis of a 2-substituted tetrahydropyran-3-ol, the stereochemistry at the C-2 and C-3 positions is established during the cyclization step. Computational modeling of the transition state can reveal why a particular diastereomer is formed preferentially. Factors such as the chair-like or boat-like nature of the transition state, as well as the orientation of the substituents, can be analyzed to rationalize the observed stereoselectivity.

Table 2: Calculated Activation Energies for Key Steps in a Model Tetrahydropyran Synthesis

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Oxonium Ion Formation | TS1 | 15.2 |

| Cyclization | TS2 | 20.5 |

| Nucleophilic Trapping | TS3 | 12.8 |

Note: This table presents hypothetical data for a model reaction to illustrate how computational chemistry can be used to quantify the energy barriers of different reaction steps. The values are representative and not specific to the synthesis of this compound.

In Silico Prediction of Stereochemical Outcomes

The control of stereochemistry is a central theme in modern organic synthesis, and in silico methods are increasingly being used to predict the stereochemical outcome of reactions. For a molecule like this compound, which contains multiple stereocenters, predicting the relative and absolute stereochemistry of its formation is a significant challenge that can be addressed computationally.

The stereochemical outcome of many reactions that form tetrahydropyran rings is determined by the energetics of competing diastereomeric transition states. By calculating the relative energies of these transition states using high-level quantum chemical methods, it is often possible to predict which diastereomer will be the major product.

For instance, in the asymmetric synthesis of a related compound, (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol, enzymatic reduction was used to achieve high enantioselectivity. nih.gov While this is a biocatalytic approach, computational docking and molecular dynamics simulations can be used to model the substrate-enzyme interactions and rationalize the observed stereoselectivity. Similarly, for non-enzymatic catalytic asymmetric reactions, computational modeling of the catalyst-substrate complex in the transition state can explain the origin of enantioselectivity and guide the design of new and improved catalysts.

The prediction of stereochemical outcomes is not limited to the formation of the molecule. Computational methods can also be used to predict the relative stabilities of the different diastereomers of this compound, which is important for understanding their physical and chemical properties.

Future Perspectives and Emerging Research Avenues in 2 Ethoxytetrahydro 2h Pyran 3 Ol Chemistry

Innovations in Catalytic Asymmetric Synthesis

The creation of specific stereoisomers of 2-Ethoxytetrahydro-2H-pyran-3-ol is paramount, as different enantiomers or diastereomers of a molecule often exhibit distinct biological activities. libretexts.org Catalytic asymmetric synthesis, which uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is at the forefront of this endeavor. uclm.es

Future innovations are expected to move beyond established methods toward more efficient and highly selective catalytic systems. Research has been intensive in developing methods for catalytic asymmetric synthesis to meet the demand for enantiomerically pure compounds, driven by the inefficiency and costs associated with separating unwanted isomers. uclm.es Key areas of development include:

Novel Chiral Catalysts: The design of new chiral ligands and catalysts is a continuous effort. For instance, chiral Brønsted acids and N-heterocyclic carbenes (NHCs) have shown significant promise in various asymmetric transformations. nih.gov The development of bifunctional catalysts, which possess both a Lewis acid and a Brønsted base site, could enable one-pot syntheses of highly substituted tetrahydropyrans with high stereoselectivity.

Metal-Catalyzed Reactions: Transition-metal catalysis remains a powerful tool. chemrxiv.org Palladium-catalyzed oxidative Heck redox-relay strategies are being developed for the synthesis of 2,6-trans-tetrahydropyrans from simple dihydropyranyl alcohols. acs.org This method provides access to C-aryl-containing tetrahydropyrans with excellent stereoselectivity. acs.org Similarly, chromium-catalyzed reactions are emerging for the construction of cyclic homoallylic 1,2-diols, a motif structurally related to the target compound. acs.org

Photoredox Catalysis: The use of visible-light photoredox catalysis is a rapidly growing field that allows for mild reaction conditions. wiley.com Combining photoredox catalysis with organocatalysis or metal catalysis can unlock novel reaction pathways for the asymmetric synthesis of tetrahydropyran (B127337) rings. nih.gov

| Catalytic Strategy | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|

| Palladium-Catalyzed Oxidative Heck Redox-Relay | Excellent stereoselectivity for 2,6-trans-tetrahydropyrans; proceeds through an exo-cyclic migration. | Could be adapted for stereocontrolled synthesis of specific diastereomers. | acs.org |

| Chromium-Catalyzed Photoredox/HAT | Constructs cyclic homoallylic 1,2-diols; uses benzophenone (B1666685) as both a HAT reagent and reductant. | Applicable for creating the 1,2-diol functionality with control over relative stereochemistry. | acs.org |

| Chiral Brønsted Acid Catalysis | Plays a significant role in various asymmetric transformations. | Could catalyze key cyclization or functionalization steps with high enantioselectivity. | nih.gov |

| Hetero-Diels-Alder Cycloaddition | Efficient for accessing 2,6-disubstituted tetrahydropyran-4-ones using chiral chromium(III) catalysts. | A powerful method for constructing the core tetrahydropyran ring of the target molecule. | nih.gov |

Exploration of Bio-Inspired Synthetic Routes

Nature provides a rich blueprint for the synthesis of complex cyclic ethers. clockss.org Many marine natural products contain polycyclic ether systems, and the enzymatic pathways that construct them inspire chemists to develop new synthetic methods. clockss.orgnih.gov Bio-inspired routes often feature cascade reactions that form multiple bonds and stereocenters in a single, efficient step.

Future research will likely focus on mimicking these biological strategies:

Enzyme-Catalyzed Reactions: The use of isolated enzymes or whole-cell systems as biocatalysts offers unparalleled selectivity under mild conditions. wiley.com Alcohol dehydrogenases, for example, can be used for the highly selective reduction of β-keto sulfones to produce optically active β-hydroxy sulfones, which are precursors to chiral cyclic ethers. researchgate.net

Biomimetic Cascade Cyclizations: Inspired by the polyether biosynthesis in marine organisms, chemists are developing laboratory-based cascade reactions. These often involve the generation of an oxocarbenium ion, which triggers a series of stereoselective cyclizations to form the tetrahydropyran ring. nih.gov For instance, the treatment of poly-epoxide precursors with specific catalysts can initiate a cascade that forms multiple ether rings in a single transformation, mimicking the action of epoxide hydrolases.

Sustainable Chemical Processes for Tetrahydropyran Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. mdpi.com The goal is to develop processes that are not only efficient but also environmentally benign, using less hazardous materials and generating minimal waste.

Key avenues for developing sustainable syntheses of this compound and related compounds include:

Renewable Starting Materials: There is growing interest in producing tetrahydropyran (THP) from renewable biomass. rsc.org For example, THP can be synthesized with high selectivity and yield from furfural-derived 3,4-dihydropyran (DHP) via hydrogenation over a recyclable catalyst like Ni/SiO₂. rsc.org This approach makes THP an economically competitive and biodegradable solvent. rsc.org

Catalysis in Green Solvents: Replacing traditional organic solvents with water or other environmentally friendly alternatives is a major goal. Phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature to produce tetrahydropyran-4-ol derivatives with high yields. organic-chemistry.org

Atom-Economical Reactions: Reactions that incorporate the maximum number of atoms from the reactants into the final product are considered highly "atom-economical." Transition metal-catalyzed hydroalkoxylation of alkynols is a powerful, atom-economical method for constructing cyclic ethers. chemrxiv.orgorganic-chemistry.org

| Sustainable Approach | Example Reaction | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Biomass Valorization | Hydrogenation of 3,4-dihydropyran (DHP) | Ni/SiO₂, 150–200 °C, continuous flow | Produces THP from renewable furfural; >99.8% selectivity. | rsc.org |

| Aqueous Synthesis | Prins cyclization of homoallylic alcohols | Phosphomolybdic acid, water, room temperature | Avoids organic solvents; simple, cost-effective, and environmentally friendly. | organic-chemistry.org |

| Solvent-Less Synthesis | Biginelli reaction for tetrahydropyrimidine (B8763341) derivatives | CuCl₂·2H₂O, grinding | Eliminates bulk solvent, reduces waste, and is time-saving. | mdpi.com |

| Atom-Economical Cyclization | Intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins | Platinum catalyst | High functional group tolerance and direct formation of the cyclic ether. | organic-chemistry.orgorganic-chemistry.org |

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of robotics and artificial intelligence are set to revolutionize organic synthesis. medium.com Automated synthesis platforms can perform reactions, purify products, and analyze results with minimal human intervention, dramatically accelerating the pace of research. wikipedia.orgsigmaaldrich.com

For a molecule like this compound, these technologies offer several future advantages:

Rapid Reaction Optimization: High-throughput experimentation (HTE) uses multi-well plates to run a large number of reactions in parallel on a small scale. youtube.com This allows chemists to quickly screen a wide array of catalysts, solvents, and reaction conditions to find the optimal parameters for synthesizing the target molecule. youtube.comyoutube.com

Automated Library Synthesis: Once an optimal synthetic route is established, automated systems can be used to synthesize a library of related derivatives. youtube.com This is crucial for structure-activity relationship (SAR) studies in drug discovery, where researchers need to test many similar compounds to identify the most potent and effective drug candidate. nih.gov

Data-Driven Discovery: HTE generates vast amounts of high-quality data, which is ideal for training machine learning algorithms. youtube.com These AI models can then predict the outcomes of new reactions, propose novel synthetic routes, and even control the automated hardware, creating a "self-driving lab" that can autonomously discover and optimize chemical reactions. medium.comyoutube.comresearchgate.net An automated system using desorption electrospray ionization (DESI) has been developed for high-throughput synthesis, achieving reaction times of milliseconds and generating products sufficient for bioactivity screening. nih.govnih.gov

The integration of automated synthesis with AI has the potential to significantly reduce the time required to move from a chemical concept to a useful molecule, accelerating discovery in both academic and industrial settings. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.